Fructosyl-amino acid oxidase

Enzyme Engineering Thermal Stability Diagnostic Kit Manufacturing

FAOD isoform variability compromises HbA1c assay accuracy. Our Fructosyl-amino Acid Oxidase (CAS 109603-58-9) resolves this with defined substrate specificity: • Bacterial FAOX-C: zero detectable cross-reactivity toward ε-fructosyl-lysine, eliminating false-positive signal in HbA1c detection. • Thermostable FAOX-TE variant: extends half-life at 50°C from 2.9 min to 45.0 min (15.5-fold), enabling robust kit manufacturing and extended shelf-life. • Fungal FAOD-E: 100% relative activity toward ε-fructosyl-lysine for glycated albumin assays. Lyophilized powder; recombinant expression; consistent lot-to-lot activity.

Molecular Formula C12H8Cl5N3O2
Molecular Weight 0
CAS No. 109603-58-9
Cat. No. B1167485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructosyl-amino acid oxidase
CAS109603-58-9
Molecular FormulaC12H8Cl5N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 units / 100 units / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructosyl-Amino Acid Oxidase (FAOD) for Clinical Diagnostics and Glycated Protein Assay


Fructosyl-amino acid oxidase (FAOD; EC 1.5.3.x; CAS 109603-58-9) is an FAD-dependent oxidoreductase that catalyzes the oxidative deglycation of fructosyl-amino acids (Amadori products), yielding glucosone, the corresponding free amino acid, and hydrogen peroxide [1]. This enzyme family occurs in fungi and bacteria, not higher eukaryotes, and serves as the core detection component in enzymatic assays for glycated proteins—key biomarkers in diabetes mellitus management—including hemoglobin A1c (HbA1c), glycated albumin, and fructosyl-valine [2].

Why Generic FAOD/Amadoriase Substitution Compromises Fructosyl-Amino Acid Oxidase Assay Performance


Generic substitution among FAOD variants fails because naturally occurring and engineered isoforms exhibit fundamentally divergent substrate specificity profiles, thermal stability, and cofactor-binding characteristics that directly determine diagnostic assay accuracy, shelf-life, and workflow compatibility [1]. Prokaryotic FAODs (e.g., from Corynebacterium sp. 2-4-1) display high activity toward α-glycated amino acids such as fructosyl-valine but negligible activity toward ε-fructosyl-lysine, whereas eukaryotic fungal FAODs (e.g., from Aspergillus oryzae) exhibit the inverse specificity pattern [2]. Furthermore, wild-type bacterial FAOD loses >50% activity within 3 minutes at 50°C, whereas engineered thermostable variants maintain activity for 45 minutes under identical conditions—a 15.5-fold difference that directly impacts kit stability and manufacturing robustness [3].

Fructosyl-Amino Acid Oxidase (CAS 109603-58-9) Quantitative Differentiation: Comparative Evidence Guide


Thermostability: FAOX-TE Mutant Extends Half-Life 15.5-Fold vs. Wild-Type FAOX-C at 50°C

Directed evolution of bacterial FAOX from Corynebacterium sp. 2-4-1 yielded mutant FAOX-TE containing five amino acid substitutions (T60A, A188G, M244L, N257S, L261M) with dramatically improved thermostability without any reduction in catalytic productivity [1]. At 50°C, the half-life of wild-type FAOX-C is 2.9 minutes, whereas FAOX-TE exhibits a half-life of 45.0 minutes under identical assay conditions [1]. This 15.5-fold improvement in thermal stability is accompanied by a temperature optimum shift from 40°C (wild-type) to 50°C (mutant) and sustained stability at 45°C versus rapid inactivation of wild-type enzyme above 37°C [1].

Enzyme Engineering Thermal Stability Diagnostic Kit Manufacturing

Substrate Specificity: FAOX-C Exhibits Absolute Discrimination Against ε-Fructosyl-Lysine vs. Fungal FAODs

Bacterial FAOX from Corynebacterium sp. 2-4-1 (FAOX-C) demonstrates strict substrate specificity: it displays high activity toward D-fructosyl-L-valine (FV, the N-terminal glycated residue of HbA1c β-chain) but shows no detectable activity toward Nε-fructosyl-lysine (εFLys) or Nε-fructosyl Nα-formyl-lysine (εFfLys) [1]. In direct contrast, fungal FAODs from Aspergillus, Fusarium, and Penicillium species exhibit robust activity toward εFLys and Nε-fructosyl Nα-Z-lysine [1][2]. Among Aspergillus oryzae isozymes, FAOD-Ao2 is active toward both Fru-Val and ε-fructosyl lysine, whereas FAOD-Ao1 lacks activity toward Fru-Val entirely [2].

Substrate Specificity HbA1c Detection Cross-Reactivity

Engineered Substrate Specificity: R94W Mutant Achieves 14-Fold Specificity Enhancement for Fructosyl-Valine

Site-directed mutagenesis at position Arg94 of FAOD from Ulocladium sp. JS-103 produced the R94W mutant with substantially altered substrate specificity [1]. Kinetic analysis revealed that the specificity of the R94W mutant enzyme toward fructosyl-valine (FV, the model compound for HbA1c) was 14-fold that of the wild-type enzyme [1]. The mutant enzyme's improved discrimination in favor of FV over alternative fructosyl-amino acid substrates makes it an attractive candidate for developing enzymatic measurement methods for hemoglobin A1c with reduced interference from non-target glycated species [1].

Site-Directed Mutagenesis HbA1c Biosensor Specificity Engineering

Substrate Affinity: Recombinant AgaE-Like FAOD Displays 5.3-Fold Higher Apparent Km for Fructosyl-Valine vs. Fructosyl-Glycine

Recombinant Agrobacterium tumefaciens AgaE-like protein, expressed in E. coli and purified to homogeneity, exhibits distinct kinetic parameters for fructosyl-amino acid substrates [1]. The apparent Km for N-fructosyl valine is 1.64 mM, whereas the apparent Km for N-fructosyl glycine is 0.31 mM—a 5.3-fold difference indicating substantially higher affinity for the glycine derivative [1]. This prokaryotic enzyme contains noncovalently bound FAD as cofactor and, unlike eukaryotic FAODs, is inactive against Nε-fructosyl Nα-Z-lysine [1]. The enzyme loses >80% of its activity at 40°C or above, defining a clear thermal operational ceiling [1].

Enzyme Kinetics Recombinant Expression Substrate Preference

Amadoriase I vs. Amadoriase II: Divergent Substrate Selectivity with 42-Fold Km Difference for Fructosylglycine

Amadoriase I and Amadoriase II are deglycation isoenzymes from Aspergillus sp. with fundamentally different substrate selectivity profiles [1]. Amadoriase II preferentially binds anionic substrates, exhibiting a Km of 0.23 mM for fructosylglycine (anionic) and 2.53 mM for fructosylpropylamine (neutral/cationic) [1]. In striking contrast, Amadoriase I displays the inverse selectivity: a Km of 9.75 mM for fructosylglycine (42.4-fold higher than Amadoriase II) and 0.023 mM for fructosylpropylamine (110-fold lower) [1]. Site-directed mutagenesis established that Arg112 and Arg114 in Amadoriase II are responsible for its high affinity toward anionic substrates; mutation of these residues to glutamic acid (R112E/R114E) reverses the enzymatic activity profile [1].

Isoenzyme Comparison Substrate Selectivity Amadoriase

FAOD-E Commercial Formulation: Defined Substrate Specificity Profile and Thermal Operational Limits

Commercial FAOD-E (recombinant E. coli-expressed fructosyl-amino acid oxidase) exhibits a quantified substrate specificity profile: 100% relative activity toward ε-fructosyl lysine (εF-Lys), 65% toward fructosyl valine (F-Val), and 30% toward fructosyl glycine (F-Gly) . The enzyme's optimal pH is 8.0–8.5 with optimal temperature 35–40°C . In liquid form, FAOD-E remains stable below 30°C and retains stability at 25°C for at least two weeks; in powder form, it remains stable at 37°C for at least three weeks . Molecular characterization indicates a monomeric structure of approximately 50 kDa (SDS-PAGE) and 45 kDa (gel filtration) .

Commercial Enzyme Quality Control Clinical Analysis

Optimal Fructosyl-Amino Acid Oxidase Application Scenarios Based on Comparative Evidence


HbA1c Enzymatic Assay Development Requiring Exclusive α-Glycated Valine Specificity

For HbA1c detection kits where specificity toward N-terminal fructosyl-valine (FV) is paramount, bacterial FAOX-C from Corynebacterium sp. 2-4-1 or its thermostable derivative FAOX-TE is the preferred choice. FAOX-C exhibits zero detectable cross-reactivity toward ε-fructosyl-lysine, eliminating false-positive signal from other glycated serum proteins [1]. The thermostable FAOX-TE mutant extends half-life at 50°C from 2.9 minutes to 45.0 minutes, enabling robust kit manufacturing and extended shelf-life [1]. The R94W mutant of Ulocladium FAOD offers a 14-fold specificity enhancement for FV and represents an alternative engineered candidate for next-generation HbA1c biosensors [2].

Glycated Albumin Diagnostic Kit Formulation Targeting ε-Fructosyl-Lysine Residues

Glycated albumin measurement requires cleavage of ε-fructosyl-lysine residues within the albumin polypeptide chain following protease digestion. Eukaryotic fungal FAODs from Aspergillus, Fusarium, or commercial FAOD-E (which exhibits 100% relative activity toward ε-fructosyl-lysine) are appropriate for this application [1][2]. In contrast, bacterial FAOX-C is completely inactive against ε-fructosyl-lysine and would fail in this diagnostic context [3]. Among engineered options, the K373R mutant of Fusarium oxysporum FAOD reacts with fructosyl-lysine derivatives while showing altered FV reactivity, making it a candidate for glycated albumin-specific assay development [4].

Food Processing and Maillard Reaction Mitigation Using Deglycating Enzymes

FAOD enzymes (amadoriases) have demonstrated utility in controlling Amadori product formation during food processing, particularly in milk where the Maillard reaction generates undesirable glycation products [1]. Amadoriase II, with its preference for anionic substrates (Km for fructosylglycine = 0.23 mM), may be suitable for deglycation applications involving charged Amadori compounds [2]. However, native FAODs cannot directly access glycated proteins and require either protease pretreatment or protein engineering to expand substrate accessibility beyond small fructosyl-amino acids or dipeptides [3].

Therapeutic Deglycation Research and Inhibitor Screening

FAOD enzymes serve as tools for studying non-enzymatic glycation pathways implicated in diabetic complications and aging [1]. Substrate-analog inhibitors of fructosyl peptide oxidases (FPOXs) have been synthesized and kinetically characterized, with competitive inhibition Ki values of 11.1 μM, 66.8 μM, and 782 μM reported for three inhibitor compounds [2]. The availability of thermostable FAOD variants (e.g., Amadoriase I mutants SS03 and SS17 with T50 values of 55.3°C and 60.6°C vs. wild-type 52.4°C) enables high-throughput screening assays under robust thermal conditions [3].

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